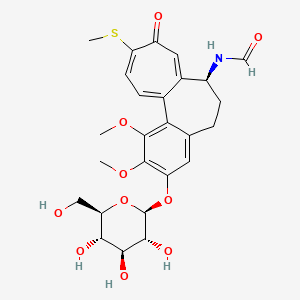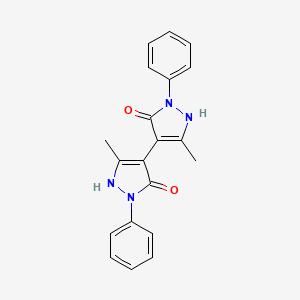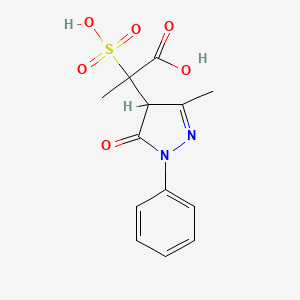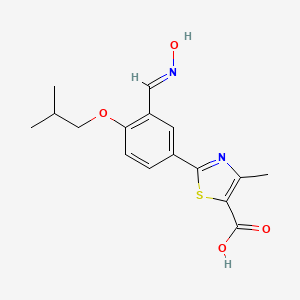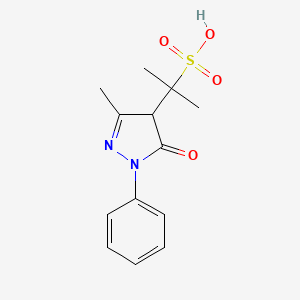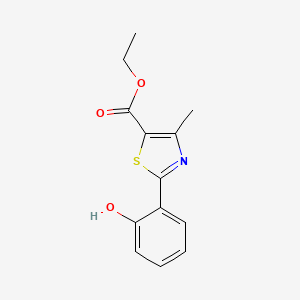
Indacaterol impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indacaterol impurity 1, also known as N-Nitroso this compound, is a nitrosamine formed through various chemical processes, including the reaction between nitrites and secondary amines under certain conditions . It is a N-Nitroso of secondary amine present in Indacaterol .
Molecular Structure Analysis
The molecular formula of this compound is C24H30N2O3 . The molecular weight is 394.5 g/mol . The structure includes a secondary amine present in Indacaterol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 6 . The exact mass is 394.22564282 g/mol . The topological polar surface area is 81.6 Ų .Scientific Research Applications
Mechanism of Action & Clinical Application:
Indacaterol, a novel β2-adrenoceptor agonist, has been extensively studied for its bronchodilator properties, specifically in the context of asthma and COPD. It demonstrates a high intrinsic efficacy and fast onset of action in isolated human bronchi, making it a significant treatment option. The drug has been validated as a potent bronchodilator, showing superior efficacy compared to other treatments like salmeterol and tiotropium in improving lung function and reducing COPD symptoms and exacerbations. Its 24-hour bronchodilatory effect allows for once-daily administration, with studies highlighting its fast onset of bronchodilation and improvements in health-related quality of life compared to placebo (Naline et al., 2007), (Moen, 2010), (Chapman et al., 2011).
Analytical and Pharmacokinetic Studies:
Analytical methods for the quantification and validation of Indacaterol in biological samples, such as urine, have been developed, reflecting its importance in pharmacokinetic and clinical research. The validated methods support future pharmacokinetic, bioequivalence, and clinical studies, ensuring accurate and precise quantification of Indacaterol in human fluids (Ammari et al., 2015).
Sensor Development for Drug Analysis:
Research has been conducted on developing sensors for the estimation of Indacaterol in pharmaceutical formulations and human fluids. For instance, a voltammetric sensor using Titanium(IV) oxide nanoparticles and ionic liquid was formulated for the analysis of Indacaterol, demonstrating the drug's significance in clinical analysis and quality control laboratories (Atty et al., 2019).
Mechanism of Action
Target of Action
Indacaterol, the parent compound of Indacaterol Impurity 1, primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the airway smooth muscle and are critical in regulating bronchial muscle tone .
Mode of Action
Indacaterol acts by stimulating the β2-adrenergic receptors . This interaction leads to the relaxation of bronchial smooth muscle, which in turn increases the diameter of the airways . This is particularly beneficial in conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD), where the airways become narrow .
Biochemical Pathways
The activation of β2-adrenergic receptors triggers a cascade of biochemical reactions. It stimulates the production of cyclic adenosine monophosphate (cAMP), which then activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release .
Pharmacokinetics
The pharmacokinetic properties of Indacaterol are characterized by its long-acting nature and rapid onset . Indacaterol’s serum concentrations decline in a multi-phasic manner, with an average terminal half-life ranging from 45.5 to 126 hours . This allows for once-daily dosing, improving patient compliance .
Result of Action
The primary result of Indacaterol’s action is the improvement of symptoms and airflow obstruction caused by COPD and moderate to severe asthma . By relaxing the bronchial smooth muscle and increasing the diameter of the airways, Indacaterol helps to alleviate the breathlessness associated with these conditions .
Action Environment
The action of Indacaterol can be influenced by various environmental factors. For instance, factors that affect the inhalation process, such as humidity and temperature, can impact the delivery and efficacy of the drug . Furthermore, the presence of other medications or substances in the body can also affect the action of Indacaterol .
Properties
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVVMMPBOCCERE-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


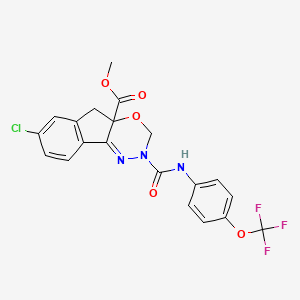
![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)

